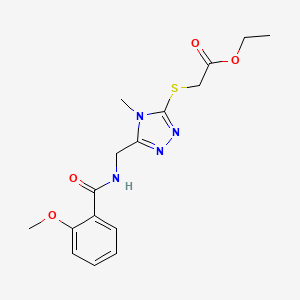

ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by a 4-methyl-substituted 1,2,4-triazole core linked to a thioacetate ester and a 2-methoxybenzamido moiety. This structure combines a heterocyclic scaffold with functional groups known to influence bioactivity, such as the methoxy group (electron-donating) and the triazole ring (hydrogen-bonding capacity).

Properties

IUPAC Name |

ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-4-24-14(21)10-25-16-19-18-13(20(16)2)9-17-15(22)11-7-5-6-8-12(11)23-3/h5-8H,4,9-10H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOQAXBAJYJHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the core triazole ring This is often achieved through the reaction of hydrazine with a suitable carbonyl compound under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its structural complexity allows for the design of compounds with specific biological activities.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.

Receptor Binding: It could bind to receptors, triggering signal transduction processes.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- Substituent Effects : While phenyl groups typically reduce antimicrobial activity in triazolethioacetates , Tryfuzol® (with a phenyl group) demonstrates high bioactivity, suggesting that additional functional groups (e.g., furan) can offset steric drawbacks .

- Salt vs. Ester : Sodium salts (e.g., Compound 25) are more water-soluble but less metabolically stable than ethyl esters, highlighting a trade-off between bioavailability and persistence .

Biological Activity

Ethyl 2-((5-((2-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{18}N_{4}O_{3}S. The compound has a molecular weight of 334.39 g/mol and features a complex structure that includes a triazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 334.39 g/mol |

| Molecular Formula | C_{15}H_{18}N_{4}O_{3}S |

| LogP | 3.2014 |

| Hydrogen Bond Acceptors | 11 |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Studies have shown that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown inhibitory effects on certain kinases that are crucial for tumor growth and survival.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, suggesting potent antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM), indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis in microbial cells.

- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in tumor metabolism and microbial resistance pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.